methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
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Overview
Description
Methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, a chromen-2-one core, and a methyl acetate group. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the chromen-2-one derivative with 1-(4-fluorophenyl)piperazine in the presence of a suitable base such as potassium carbonate.
Methylation and Esterification: The final step involves the methylation of the hydroxyl group and esterification of the carboxyl group using methyl iodide and a base like sodium hydride in a solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the chromen-2-one core can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group are known to interact with various receptors and enzymes, potentially inhibiting their activity. The chromen-2-one core may also contribute to its biological activity by interacting with cellular pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Lacks the piperazine and fluorophenyl groups.
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-8-phenyl-1,3,4,9-tetrazabicyclo[4.3.0]nona-2,6,8-trien-5-one: Contains a similar piperazine and fluorophenyl group but with a different core structure.
Uniqueness
The uniqueness of methyl (8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate lies in its combination of a chromen-2-one core with a piperazine ring substituted with a fluorophenyl group. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H25FN2O5 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
methyl 2-[8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C24H25FN2O5/c1-15-18-7-8-21(28)20(23(18)32-24(30)19(15)13-22(29)31-2)14-26-9-11-27(12-10-26)17-5-3-16(25)4-6-17/h3-8,28H,9-14H2,1-2H3 |
InChI Key |
ZWLMDJQDWPACFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4=CC=C(C=C4)F)O)CC(=O)OC |
Origin of Product |
United States |
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